molecular formula C8H7FN2O3 B2483208 methyl 4-fluoro-3-nitrobenzene-1-carboximidate CAS No. 2402830-60-6

methyl 4-fluoro-3-nitrobenzene-1-carboximidate

Cat. No.: B2483208
CAS No.: 2402830-60-6
M. Wt: 198.153
InChI Key: DDRYAECNNSYQLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration . The resulting 4-fluoro-3-nitrobenzene can then be reacted with methyl isocyanate under controlled conditions to form the desired carboximidate compound .

Industrial Production Methods

In an industrial setting, the production of methyl 4-fluoro-3-nitrobenzene-1-carboximidate may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-nitrobenzene-1-carboximidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Phenoxide or other nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 4-fluoro-3-aminobenzene-1-carboximidate.

    Substitution: 4-phenoxy-3-nitrobenzene-1-carboximidate.

    Hydrolysis: 4-fluoro-3-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-nitrobenzene-1-carboximidate is unique due to the presence of the carboximidate group, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it a valuable building block in organic synthesis and various scientific research applications .

Properties

IUPAC Name

methyl 4-fluoro-3-nitrobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-14-8(10)5-2-3-6(9)7(4-5)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRYAECNNSYQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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